N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQKNRBTYZKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may include the following steps:
Formation of the indole core: Reacting 4-chlorophenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Thioether formation: Introducing the sulfanyl group by reacting the indole derivative with an appropriate thiol compound.
Amide coupling: Finally, coupling the resulting thioether-indole derivative with cyclohexanecarboxylic acid or its derivatives to form the desired compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include modified indole derivatives with altered functional groups.
Scientific Research Applications
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Indole-Ethylamide Backbones
Key Compounds :
N-[2-(1H-Indol-3-yl)Ethyl]Hexanamide and N-[2-(1H-Indol-3-yl)Ethyl]Benzamide
- Structural Differences : Lack sulfanyl and 4-chlorophenyl groups; shorter/lipophilic aliphatic or aromatic substituents.
- Functional Impact : These compounds inhibit melatonin-induced synchronization in Plasmodium falciparum but lack intrinsic activity, suggesting their effects are context-dependent .
- Activity Comparison : The target compound’s 4-chlorophenyl group may enhance target affinity, while the sulfanyl linker could improve membrane permeability compared to these analogues.
N-[2-(1H-Indol-3-yl)Ethyl]-4-Methyl-Benzenesulfonamide
Analogues with Sulfanyl or Chlorophenyl Modifications
2-({1-[2-(1-Azepanyl)-2-Oxoethyl]-1H-Indol-3-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide Structural Similarities: Shares sulfanyl and 4-chlorophenyl groups. Key Differences: Uses acetamide and azepanyl moieties instead of cyclohexanecarboxamide. Molecular Weight: 456.001 g/mol (vs. ~482 g/mol for the target compound) .
2-(4-Chlorophenyl)-2-(2-(4-Chlorophenyl)-1H-Indol-3-yl)Indolin-3-One Structural Differences: Contains dual 4-chlorophenyl groups and an indolinone core. Synthesis: Prepared via Te(II)-redox catalysis (71% yield) . Activity: The indolinone scaffold may confer redox activity absent in the target compound.
Cyclohexanecarboxamide Derivatives
N-(1-Cyanocyclohexyl)-1-Morpholinocyclohexanecarboxamide Structural Differences: Includes morpholine and cyanocyclohexyl groups. Synthesis: Achieved via multicomponent reaction (81% yield) . Thermal Properties: Melting point 115–118°C, higher than typical indole derivatives, reflecting increased rigidity .
N-[2-(1H-Indol-3-yl)Ethyl]-2-Acetylthiazole-4-Carboxamide
- Structural Differences : Replaces cyclohexane with a thiazole-acetyl group.
- Activity : Demonstrates algaecidal properties, highlighting how heterocyclic substitutions redirect biological function .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely employs DCC-mediated coupling (common for amides) , whereas analogues use hydroformylation or Te(II)-catalysis .
- The 4-chlorophenyl group may enhance parasite membrane targeting .
- Physicochemical Properties : Cyclohexanecarboxamide increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to polar sulfonamides .
Biological Activity
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. The following sections detail its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O4S2
- Molecular Weight : 474.98 g/mol
- InChIKey : ASASIGROUHTVSX-UHFFFAOYSA-N
The compound features a cyclohexanecarboxamide core with a 4-chlorophenyl group and an indole moiety linked via a sulfanyl group, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors in the central nervous system (CNS), potentially modulating neurotransmitter systems.
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in signal transduction pathways, contributing to its therapeutic effects.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 6.8 | Cell cycle arrest and apoptosis |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models, suggesting potential use in treating inflammatory diseases.
- Animal Models : In murine models of arthritis, treatment with the compound resulted in reduced inflammation and joint destruction.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against several cancer types. The results indicated a dose-dependent inhibition of cell proliferation and enhanced apoptosis markers in treated cells .
Research on Anti-inflammatory Properties
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
